Olopatadine, (E)-
Overview
Description
Olopatadine, (E)- is a selective histamine H1 antagonist and mast cell stabilizer used primarily to treat allergic conjunctivitis and rhinitis. It is a structural analog of doxepin and works by blocking the effects of histamine, a primary inflammatory mediator that causes allergic reactions . Olopatadine is available in various formulations, including eye drops and nasal sprays, and is marketed under several brand names such as Patanol, Pataday, and Opatanol .
Mechanism of Action
Target of Action
Olopatadine is a selective histamine H1 antagonist . It primarily targets the Histamine H1 receptor , and to a lesser extent, the Histamine H2 and H3 receptors . These receptors play a crucial role in mediating inflammatory and allergic reactions. Olopatadine also interacts with several proteins in the S100 family .
Mode of Action
Olopatadine works by blocking the effects of histamine , a primary inflammatory mediator that causes inflammatory and allergic reactions . As a selective histamine H1 antagonist, it binds to the histamine H1 receptor, blocking the action of endogenous histamine . This results in the stabilization of mast cells and inhibition of histamine release .
Biochemical Pathways
Olopatadine affects the NF-κB signaling pathway . The NF-κB pathway plays a significant role in the transcription of numerous cytokines leading to a cytokine storm, which is a severe immune reaction. By inhibiting this pathway, Olopatadine can attenuate inflammatory and allergic reactions .
Pharmacokinetics
The pharmacokinetic parameters for Olopatadine are as follows :
These parameters indicate that Olopatadine is rapidly absorbed and eliminated, with a moderate volume of distribution and clearance rate .
Result of Action
The molecular and cellular effects of Olopatadine’s action primarily involve the attenuation of inflammatory and allergic reactions . By blocking the effects of histamine, it inhibits the release of inflammatory mediators, thereby reducing symptoms associated with allergic conjunctivitis and rhinitis .
Action Environment
The efficacy and safety of Olopatadine can be influenced by various environmental factors. For instance, the drug has been shown to be effective in treating allergic rhinitis, a condition often triggered by environmental allergens . .
Biochemical Analysis
Biochemical Properties
Olopatadine, (E)- interacts with histamine H1 receptors and mast cells . It blocks the effects of histamine, a primary inflammatory mediator that causes inflammatory and allergic reactions . It also inhibits the release of inflammatory lipid mediators such as leukotriene and thromboxane from human polymorphonuclear leukocytes and eosinophils .
Cellular Effects
Olopatadine, (E)- has a significant impact on various types of cells and cellular processes. It influences cell function by blocking the effects of histamine, which is a primary inflammatory mediator that causes inflammatory and allergic reactions . It also inhibits the release of inflammatory lipid mediators from human polymorphonuclear leukocytes and eosinophils .
Molecular Mechanism
Olopatadine, (E)- exerts its effects at the molecular level by blocking the effects of histamine, a primary inflammatory mediator . It also inhibits the release of inflammatory lipid mediators such as leukotriene and thromboxane from human polymorphonuclear leukocytes and eosinophils .
Temporal Effects in Laboratory Settings
It has been observed that Olopatadine, (E)- is highly and rapidly absorbed in healthy human volunteers .
Dosage Effects in Animal Models
The effects of Olopatadine, (E)- vary with different dosages in animal models . Detailed studies on threshold effects and any toxic or adverse effects at high doses are yet to be conducted.
Metabolic Pathways
Olopatadine, (E)- undergoes hepatic metabolism in a non-extensive manner . There are at least 6 circulating metabolites in human plasma .
Transport and Distribution
It is known that Olopatadine, (E)- is highly and rapidly absorbed in healthy human volunteers .
Subcellular Localization
It is known that Olopatadine, (E)- is highly and rapidly absorbed in healthy human volunteers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Olopatadine, (E)- involves several steps, starting from advanced intermediates. One common method involves the reaction of 2-(11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetic acid with thionyl chloride in methanol to form the corresponding ester . This ester is then reacted with N-dimethylamino chloropropane hydrochloride in the presence of potassium bromide and hexamethyl phosphoramide in dimethyl sulfoxide under nitrogen protection . The reaction mixture is heated under reflux, followed by the addition of the ester solution and further reaction at controlled temperatures .
Industrial Production Methods
Industrial production of Olopatadine, (E)- typically involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving additional purification steps such as crystallization and filtration . The use of advanced intermediates and controlled reaction conditions ensures the production of Olopatadine, (E)- with high efficiency and minimal impurities .
Chemical Reactions Analysis
Types of Reactions
Olopatadine, (E)- undergoes various chemical reactions, including:
Oxidation: Olopatadine can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert Olopatadine to its reduced forms, although these are less common.
Substitution: Substitution reactions, particularly involving the dimethylamino group, can lead to the formation of various analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and amines are commonly used for substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Reduced forms of Olopatadine.
Substitution: Various analogs with modified functional groups.
Scientific Research Applications
Olopatadine, (E)- has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying histamine H1 receptor antagonists and mast cell stabilizers.
Biology: Investigated for its effects on mast cell stabilization and histamine release inhibition.
Medicine: Widely used in the treatment of allergic conjunctivitis and rhinitis.
Industry: Utilized in the formulation of eye drops and nasal sprays for allergic conditions.
Comparison with Similar Compounds
Similar Compounds
Ketotifen: Another histamine H1 antagonist with mast cell stabilizing properties.
Cromolyn: A mast cell stabilizer without histamine H1 antagonistic activity.
Doxepin: A structural analog with minimal anti-allergic activity.
Uniqueness
Olopatadine, (E)- is unique due to its dual mechanism of action, combining histamine H1 receptor antagonism with mast cell stabilization. This makes it more effective in reducing allergic symptoms compared to compounds that only have one of these properties .
Properties
IUPAC Name |
2-[(11E)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-22(2)11-5-8-18-17-7-4-3-6-16(17)14-25-20-10-9-15(12-19(18)20)13-21(23)24/h3-4,6-10,12H,5,11,13-14H2,1-2H3,(H,23,24)/b18-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIMVDZLSHOPLA-QGMBQPNBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC/C=C/1\C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20150556 | |
Record name | Olopatadine, (E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20150556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113806-06-7 | |
Record name | (11E)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenz[b,e]oxepin-2-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=113806-06-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Olopatadine, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113806067 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Olopatadine, (E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20150556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OLOPATADINE, (E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KU3MJP076O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Olopatadine (E)-isomer interact with the histamine H1 receptor compared to Olopatadine hydrochloride?
A1: Both Olopatadine hydrochloride and its (E)-isomer act as histamine H1 receptor antagonists, but their mechanisms of action differ. [] Olopatadine hydrochloride exhibits a noncompetitive antagonistic profile, meaning it primarily reduces the maximum response to histamine without significantly affecting the histamine concentration needed for half-maximal response (EC50). In contrast, the (E)-isomer displays a mixed antagonistic profile, indicating a combination of competitive and noncompetitive antagonism. [] This suggests that while both isomers can bind to the histamine H1 receptor, the (E)-isomer might not be binding in a way that completely blocks histamine's effects.
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